2-Chloro-3-oxopropanenitrile

Heterocyclic Synthesis Nucleophilic Substitution Yield Comparison

2-Chloro-3-oxopropanenitrile (CAS 53106-70-0) is a bifunctional aliphatic building block. The 2-chloro substituent provides enhanced electrophilicity and a leaving group for nucleophilic substitution, enabling construction of N- and O-containing heterocycles. It is a superior alternative to unsubstituted 3-oxopropanenitrile for applications requiring α-position functionalization. Ideal for Gewald reactions and cyanoacetylation in pharmaceutical and materials science R&D.

Molecular Formula C3H2ClNO
Molecular Weight 103.51 g/mol
CAS No. 53106-70-0
Cat. No. B1338427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-oxopropanenitrile
CAS53106-70-0
Molecular FormulaC3H2ClNO
Molecular Weight103.51 g/mol
Structural Identifiers
SMILESC(=O)C(C#N)Cl
InChIInChI=1S/C3H2ClNO/c4-3(1-5)2-6/h2-3H
InChIKeyRJOJHKXZYVLLKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-oxopropanenitrile (CAS 53106-70-0) for Heterocyclic Synthesis: A Strategic Procurement Overview


2-Chloro-3-oxopropanenitrile (CAS 53106-70-0, molecular formula C3H2ClNO, molecular weight 103.51) is a bifunctional aliphatic building block containing a nitrile, a ketone, and a chloro substituent at the 2-position . This compound is predominantly utilized as an electrophilic intermediate in organic synthesis, specifically for constructing nitrogen- and oxygen-containing heterocycles. The chloro group confers enhanced reactivity in nucleophilic substitution reactions compared to the unsubstituted 3-oxopropanenitrile . Key physicochemical properties include a predicted boiling point of 149.2±25.0 °C and a predicted density of 1.285±0.06 g/cm³ .

Why 2-Chloro-3-oxopropanenitrile Cannot Be Replaced by Unsubstituted 3-Oxopropanenitrile


Substituting 2-chloro-3-oxopropanenitrile with the unsubstituted 3-oxopropanenitrile is not feasible in synthetic applications requiring electrophilic substitution or condensation at the α-position. The absence of the chloro leaving group in the unsubstituted analog precludes nucleophilic displacement pathways that are central to constructing α-functionalized heterocycles . In comparative reactivity assessments, 3-oxopropanenitrile lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions . Furthermore, steric and electronic differences relative to chloroalkyl analogs such as 2-chloro-2-methylpropanenitrile also alter reaction kinetics and regioselectivity . These distinctions mandate that procurement decisions be based on precise structural requirements rather than class-level assumptions.

Quantitative Differentiation Evidence for 2-Chloro-3-oxopropanenitrile Procurement


Comparative Synthesis Yield of 2-Amino-4-oxo Heterocycles

2-Chloro-3-oxopropanenitrile reacts with 2,4-diamino-6-hydroxypyrimidine in water with sodium acetate to yield the corresponding 2-amino-4-oxo heterocyclic product at 38.8 g [1]. This reaction leverages the chloro leaving group at the 2-position, enabling nucleophilic attack by the pyrimidine amine. The unsubstituted 3-oxopropanenitrile lacks this leaving group and would require alternative activation strategies, likely resulting in significantly lower or zero yield under identical mild aqueous conditions .

Heterocyclic Synthesis Nucleophilic Substitution Yield Comparison

Synthesis of 2-Chloro-3-oxopropanenitrile from Chloroacetonitrile and Methyl Formate

A published synthetic route for 2-chloro-3-oxopropanenitrile involves the reaction of chloroacetonitrile with methyl formate in the presence of sodium methoxide in THF at -5°C . This method directly installs the chloro substituent at the 2-position via formylation of the α-carbon of chloroacetonitrile. In contrast, unsubstituted 3-oxopropanenitrile is typically synthesized from acetonitrile, which lacks the pre-installed chloro group and thus cannot be used to access 2-chloro derivatives via this direct route .

Synthetic Methodology Electrophilic Substitution Reaction Yield

Storage and Handling Requirements for 2-Chloro-3-oxopropanenitrile

2-Chloro-3-oxopropanenitrile requires storage under inert atmosphere in a freezer at temperatures below -20°C to maintain stability . Long-term storage recommendations specify a cool, dry place . In contrast, the unsubstituted 3-oxopropanenitrile exhibits different stability profiles, with no specific low-temperature or inert atmosphere storage requirements reported in standard vendor documentation . The compound is reported as stable under recommended storage conditions .

Stability Storage Conditions Procurement Logistics

Purity Specifications and Quality Control for 2-Chloro-3-oxopropanenitrile

Commercially available 2-chloro-3-oxopropanenitrile is typically supplied at a minimum purity specification of 95% . Vendors such as Bidepharm provide batch-specific quality control documentation including NMR, HPLC, and GC analytical reports . This level of analytical characterization ensures reproducibility in sensitive synthetic applications. In comparison, the unsubstituted 3-oxopropanenitrile is available as a hydrate at 97% purity , but the chloro derivative's specific purity threshold is critical due to potential side reactions arising from impurities.

Purity Quality Control Analytical Specification

GHS Classification and Safety Profile of 2-Chloro-3-oxopropanenitrile

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) Sixth revised edition, 2-chloro-3-oxopropanenitrile has been classified; however, specific hazard statements are not fully elaborated in public summaries . The compound is noted as stable under recommended storage conditions, with no data available on specific reactivity hazards . General handling precautions indicate it is an irritating compound requiring avoidance of skin contact and inhalation . In comparison, 3-oxopropanenitrile hydrate carries GHS hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Safety GHS Classification Hazard Assessment

Molecular Descriptor Differences Influencing Reactivity

2-Chloro-3-oxopropanenitrile possesses distinct molecular descriptors: exact mass of 102.98256 g/mol, zero hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . The presence of the chloro substituent alters both steric and electronic properties compared to the unsubstituted 3-oxopropanenitrile and the methyl-substituted analog 2-chloro-2-methylpropanenitrile . These descriptor differences directly influence reactivity patterns in nucleophilic substitution and cyclization reactions .

Molecular Properties Reactivity Structure-Activity Relationship

Validated Application Scenarios for 2-Chloro-3-oxopropanenitrile in Research and Industrial Synthesis


Synthesis of 2-Amino-4-oxo Heterocycles via Nucleophilic Substitution

2-Chloro-3-oxopropanenitrile serves as an electrophilic partner in reactions with amino-substituted heterocycles such as 2,4-diamino-6-hydroxypyrimidine, yielding 2-amino-4-oxo derivatives at 38.8 g under mild aqueous conditions with sodium acetate [1]. This application exploits the chloro leaving group at the 2-position, a feature absent in the unsubstituted 3-oxopropanenitrile , enabling the construction of pharmaceutically relevant heterocyclic scaffolds.

Precursor for Gewald Reaction in Conjugated Thiophene Synthesis

Substituted 3-oxopropanenitriles, including 2-chloro-3-oxopropanenitrile, are employed as intermediates in Gewald reactions for synthesizing π-conjugated thiophenes [1]. The chloro substituent modulates the electronic properties of the resulting conjugated systems, influencing optoelectronic characteristics in materials science applications.

Building Block for Electrophilic Cyanoacetylation of Heterocycles

2-Chloro-3-oxopropanenitrile can be utilized in electrophilic cyanoacetylation reactions to functionalize substituted heterocyclic compounds [1]. The chloro group at the 2-position enhances electrophilicity at the nitrile-bearing carbon, facilitating efficient C–C bond formation with heteroaromatic systems under mild catalytic conditions employing Mg(ClO4)2·2H2O [1].

Technical Documentation Hub

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